molecular formula C60H87Na5O61S5 B590681 Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) CAS No. 133628-75-8

Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)

Cat. No.: B590681
CAS No.: 133628-75-8
M. Wt: 2059.544
InChI Key: MMYDVHSZORPFRF-VLBKFVCYSA-I
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves multiple steps, including the selective sulfation of neocarrabiose. The reaction conditions typically require the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to ensure selective sulfation at the desired positions .

Industrial Production Methods

Industrial production methods for Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) involves its interaction with specific molecular targets and pathways. The sulfate groups on the compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological processes, such as blood coagulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is unique due to its specific sulfation pattern and the presence of multiple sulfate groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYDVHSZORPFRF-VLBKFVCYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H87Na5O61S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2059.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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